

A Comparative Analysis of the Decomposition Kinetics of Ammonium Picrate and PETN

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A Guide for Researchers in Energetics and Materials Science

This guide provides a detailed comparative analysis of the thermal decomposition kinetics of two common energetic materials: **Ammonium Picrate** (AP) and Pentaerythritol Tetranitrate (PETN). Understanding the decomposition kinetics of these materials is paramount for assessing their stability, performance, and safety in various applications, from military munitions to pharmaceutical drug delivery systems. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying scientific principles and workflows.

Executive Summary

Pentaerythritol Tetranitrate (PETN) is a powerful plastic explosive, while **Ammonium Picrate** (AP), also known as Explosive D, is a less sensitive explosive often used in applications requiring high stability against shock and friction.[1][2] Their differing chemical structures lead to distinct decomposition pathways and kinetic parameters. This guide reveals that PETN's decomposition is characterized by the initial scission of the O-NO2 bond, a process for which extensive kinetic data is available. In contrast, detailed quantitative kinetic parameters for the solid-phase thermal decomposition of **Ammonium Picrate** are not readily available in open literature, necessitating a more qualitative comparison based on its known chemical behavior.

Quantitative Decomposition Kinetics



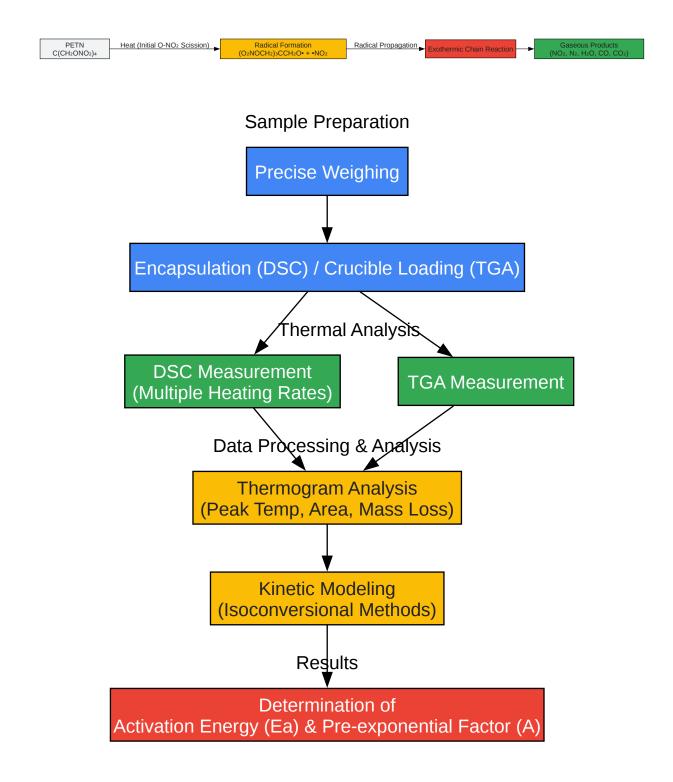
The following table summarizes the available quantitative data for the decomposition kinetics of PETN. A corresponding table for **Ammonium Picrate** is not provided due to the lack of available specific kinetic parameters in the reviewed literature.

Parameter	PETN	Ammonium Picrate (AP)
Activation Energy (Ea)	125.5 - 292.9 kJ/mol	Data not available
Pre-exponential Factor (A)	$10^{12} - 10^{17} \mathrm{s}^{-1}$	Data not available
Decomposition Temperature	Onset ~150°C, Peak ~205°C	Explodes at ~300°C
Primary Decomposition Step	Unimolecular O-NO2 bond scission	Complex, likely involving proton transfer and ring fragmentation

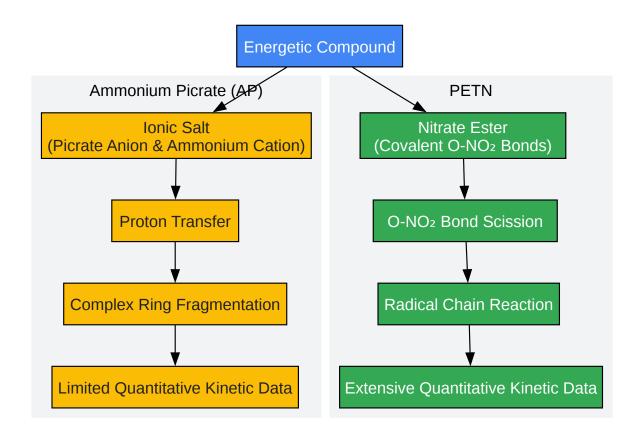
Decomposition Mechanisms Pentaerythritol Tetranitrate (PETN)

The thermal decomposition of PETN is initiated by the homolytic cleavage of the O-NO₂ bond, which has the lowest bond dissociation energy in the molecule. This initial step is endothermic and results in the formation of a pair of radicals: (O₂NOCH₂)₃CCH₂O• and •NO₂. The subsequent reactions of these highly reactive species lead to a complex, exothermic chain reaction that produces a variety of gaseous products, including NO₂, N₂, H₂O, CO, and CO₂. The overall decomposition can be represented by the following signaling pathway:









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References

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- 2. Dunnite Wikipedia [en.wikipedia.org]
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